Full Antagonist Activity on Drug-Resistant AR F877L: Scaffold 8 vs. Enzalutamide and Apalutamide
In LNCaP transcriptional reporter assays, all analogues built on the 6-thioxo-5,7-diazaspiro[3.4]octan-8-one scaffold (scaffold 8) functioned as full antagonists of the F877L mutant AR, whereas the clinical drug enzalutamide (1) could not be fitted as an antagonist and instead acts as an agonist on this mutant [1]. Apalutamide (3) is similarly reported to undergo agonist switch on AR F877L [1]. The scaffold 8-derived compound (R)-29 achieved an IC50 of 78 ± 10 nM against AR F877L and 72 ± 23 nM against AR WT [1].
| Evidence Dimension | AR F877L transcriptional antagonism IC50 |
|---|---|
| Target Compound Data | Scaffold 8 derivative (R)-29: IC50 78 ± 10 nM (AR F877L), 72 ± 23 nM (AR WT); full antagonist in both |
| Comparator Or Baseline | Enzalutamide (1): not fit (agonist) on AR F877L, IC50 117 ± 66 nM on AR WT; Apalutamide (3): agonist on AR F877L |
| Quantified Difference | Scaffold 8 compounds are full antagonists on AR F877L; enzalutamide and apalutamide are agonists (qualitative functional switch, IC50 not calculable for enzalutamide on mutant) |
| Conditions | ARE-luciferase reporter in LNCaP F877L and LNCaP AR cs stable cell lines |
Why This Matters
This functional switch is the primary mechanism of acquired clinical resistance to enzalutamide and apalutamide; only scaffold 8-based compounds avoid it, making 6-thioxo-5,7-diazaspiro[3.4]octan-8-one the essential starting point for next-generation resistance-proof AR antagonists.
- [1] Rocaboy C, et al. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. ACS Med Chem Lett. 2021;12(8):1245–1252. doi:10.1021/acsmedchemlett.1c00032 View Source
